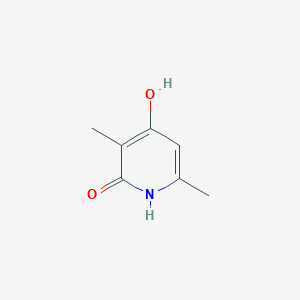

4-Hydroxy-3,6-dimethylpyridin-2(1H)-one

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-hydroxy-3,6-dimethyl-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2/c1-4-3-6(9)5(2)7(10)8-4/h3H,1-2H3,(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMUOZGAKXBMOGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=O)N1)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90716269 | |

| Record name | 4-Hydroxy-3,6-dimethylpyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90716269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4664-13-5 | |

| Record name | 4-Hydroxy-3,6-dimethylpyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90716269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4664-13-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Hydroxy-3,6-dimethylpyridin-2(1H)-one crystal structure analysis

An In-Depth Technical Guide to the Crystal Structure Analysis of 4-Hydroxy-3,6-dimethylpyridin-2(1H)-one

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the crystal structure analysis of this compound, a heterocyclic compound of interest in medicinal chemistry. Pyridinone scaffolds are prevalent in numerous biologically active agents, making their precise structural elucidation a critical step in drug discovery and materials science.[1] This document is designed for researchers, scientists, and drug development professionals, offering a narrative that combines theoretical principles with field-proven experimental methodologies. We will explore the synthesis, crystallization, and definitive structural characterization by single-crystal X-ray diffraction, supplemented by spectroscopic analysis. While a published crystal structure for the title compound is not available, this guide establishes a complete procedural workflow. To illustrate the expected outcomes and data interpretation, the crystallographic data of the closely related analogue, 4-Hydroxy-6-methylpyridin-2(1H)-one, will be presented as a case study.[2]

Introduction: The Significance of Pyridinone Scaffolds

Pyridin-2(1H)-one and its derivatives are privileged heterocyclic structures that form the core of many pharmaceutical agents.[1] Their importance is underscored by their role in compounds developed as inhibitors of critical enzymes, such as HIV reverse transcriptase.[2] The substituent groups on the pyridinone ring—in this case, a hydroxyl group at the 4-position and methyl groups at the 3- and 6-positions—profoundly influence the molecule's electronic properties, solubility, and, most importantly, its ability to form specific intermolecular interactions.

The three-dimensional arrangement of atoms in the solid state, known as the crystal structure, governs a molecule's physicochemical properties, including melting point, stability, and dissolution rate. For pharmaceutical development, a detailed understanding of the crystal structure is paramount for polymorphism screening, formulation design, and understanding drug-receptor interactions. Single-crystal X-ray diffraction (SCXRD) is the definitive technique for obtaining this information, providing precise measurements of bond lengths, bond angles, and the packing of molecules in the crystal lattice.[3][4]

Physicochemical Properties of this compound

A foundational understanding of the molecule's basic properties is essential before embarking on experimental analysis.

| Property | Value | Source |

| Molecular Formula | C₇H₉NO₂ | [5][6] |

| Molecular Weight | 139.15 g/mol | [5][6] |

| CAS Number | 4664-13-5 | [5][7] |

| Predicted Melting Point | 276.5 °C | [7] |

| Predicted Boiling Point | 307.4 ± 42.0 °C | [7] |

| Predicted Density | 1.194 ± 0.06 g/cm³ | [7] |

Experimental Workflow: From Synthesis to Structure

The path from a chemical concept to a refined crystal structure is a multi-step process requiring meticulous execution. Each stage builds upon the last, with success predicated on the quality of the preceding step. The overall workflow is a self-validating system where the final structural model must be consistent with all collected data.

Caption: Experimental workflow for crystal structure analysis.

Synthesis and Crystallization

Protocol 1: Synthesis of Pyridinone Derivatives

The synthesis of substituted pyridinones can often be achieved through multi-component reactions or by modifying existing heterocyclic precursors.[8] For the related compound, 4-Hydroxy-6-methylpyridin-2(1H)-one, a hydrolysis reaction is employed.[2] A similar approach could be adapted for the title compound.

Objective: To synthesize and purify this compound.

Materials:

-

Appropriate starting materials (e.g., a substituted ethyl 2-oxo-1,2-dihydropyridine-3-carboxylate derivative).

-

Hydrochloric acid (1 N).

-

Round bottom flask, magnetic stirrer, reflux condenser.

-

Filtration apparatus.

-

Deuterated solvents (e.g., DMSO-d₆) for NMR.[1]

Methodology:

-

Reaction Setup: Place the carboxylate precursor (1 equivalent) into a round bottom flask equipped with a magnetic stirrer.

-

Hydrolysis: Add a suitable volume of 1 N hydrochloric acid to the flask. The choice of acid and concentration is critical for driving the hydrolysis and decarboxylation without causing degradation.

-

Reflux: Heat the mixture to reflux and stir vigorously. The reaction progress should be monitored over several hours (e.g., 48-72 hours) using a technique like Thin-Layer Chromatography (TLC).

-

Isolation: Upon completion, cool the reaction mixture. The product, often a solid, may precipitate from the solution.

-

Purification: Collect the solid product by vacuum filtration and wash with cold water to remove residual acid. Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water).

-

Characterization: Confirm the identity and purity of the synthesized compound using NMR spectroscopy, IR spectroscopy, and mass spectrometry before proceeding to crystallization.[9][10]

Protocol 2: Growing Single Crystals

The success of SCXRD is entirely dependent on obtaining high-quality, single crystals of sufficient size (typically 0.1-0.3 mm).[11] This is often the most challenging, trial-and-error phase of the analysis.

Objective: To grow diffraction-quality single crystals of this compound.

Causality Behind Method Choice: Slow evaporation is a robust and widely used technique. By allowing the solvent to evaporate slowly, the solution becomes supersaturated at a controlled rate, promoting the formation of a few, well-ordered crystal nuclei rather than a mass of polycrystalline material. The choice of a solvent mixture (e.g., methanol/diethyl ether) allows for fine-tuning of solubility and evaporation rates.[2]

Materials:

-

Purified this compound.

-

A selection of high-purity solvents (e.g., methanol, ethanol, acetone, diethyl ether, water).

-

Small glass vials or test tubes.

-

Microscope for crystal inspection.

Methodology:

-

Solubility Testing: Determine the solubility of the compound in various solvents to identify a suitable system where the compound is moderately soluble.

-

Solution Preparation: Dissolve a small amount of the purified compound (e.g., 20-50 mg) in a minimal volume of a good solvent (e.g., methanol).

-

Induce Crystallization: Add a "poor" solvent (an anti-solvent in which the compound is less soluble, e.g., diethyl ether) dropwise until the solution becomes slightly turbid. This brings the solution close to saturation.

-

Slow Evaporation: Cover the vial with a cap containing a few pinholes. This restricts the rate of solvent evaporation.

-

Incubation: Place the vial in a vibration-free environment at a constant temperature (e.g., room temperature) and allow it to stand undisturbed for several days to weeks.

-

Inspection: Periodically inspect the vial under a microscope for the formation of clear, well-defined crystals with sharp edges.[12]

Single-Crystal X-ray Diffraction Analysis

Once a suitable crystal is obtained, it is subjected to X-ray diffraction to determine its atomic structure.[13] The process involves collecting a diffraction pattern, solving the "phase problem" to generate an initial structural model, and refining that model to fit the experimental data.[3][11]

Protocol 3: Data Collection, Solution, and Refinement

Objective: To obtain a complete, high-resolution diffraction dataset and refine a structural model.

Instrumentation: A modern single-crystal X-ray diffractometer equipped with an X-ray source (e.g., Mo Kα radiation), a goniometer for crystal manipulation, and a sensitive detector.[3][13]

Methodology:

-

Crystal Mounting: Carefully select a high-quality crystal and mount it on a goniometer head.[12]

-

Data Collection: The crystal is cooled (typically to ~100 K) to minimize thermal vibration of the atoms. The diffractometer rotates the crystal through a series of orientations, exposing it to the X-ray beam and collecting hundreds of diffraction images.[13] A complete sphere of data is collected to ensure redundancy and accuracy.

-

Data Reduction: The collected images are processed to integrate the intensities of the diffraction spots, correct for experimental factors (like absorption), and determine the unit cell parameters and space group symmetry.[11]

-

Structure Solution: The primary challenge in crystallography is the "phase problem." Direct methods or Patterson methods are computational techniques used to determine initial phases for the diffraction spots, which allows for the calculation of an initial electron density map.

-

Structural Refinement: The initial atomic positions derived from the electron density map are refined using a least-squares algorithm. This iterative process adjusts the atomic coordinates and thermal displacement parameters to achieve the best possible fit between the calculated diffraction pattern (from the model) and the observed experimental data.[2]

-

Validation: The final refined structure is rigorously validated using metrics like R-factors and goodness-of-fit. The output is typically a Crystallographic Information File (CIF), which contains all the information about the structure determination.

Analysis of the Crystal Structure: A Case Study

As no published structure exists for this compound, we will examine the reported structure of its close analogue, 4-Hydroxy-6-methylpyridin-2(1H)-one , to illustrate the type of insights gained from a successful analysis.[2]

Disclaimer: The following data pertains to C₆H₇NO₂ and is used for illustrative purposes only.

Crystallographic Data (Example)

The crystallographic data provides a snapshot of the crystal's fundamental geometric properties.

| Parameter | 4-Hydroxy-6-methylpyridin-2(1H)-one[2] |

| Formula | C₆H₇NO₂ |

| Molar Mass | 125.13 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 4.7082 (5) |

| b (Å) | 12.2988 (8) |

| c (Å) | 10.0418 (7) |

| β (°) | 91.303 (7) |

| Volume (ų) | 581.32 (8) |

| Z | 4 |

| Temperature (K) | 298 |

Intermolecular Interactions: The Role of Hydrogen Bonding

In the crystal structure of 4-Hydroxy-6-methylpyridin-2(1H)-one, hydrogen bonding is the dominant intermolecular force that dictates the molecular packing.[2] The molecule contains two hydrogen bond donors (the N-H of the lactam and the O-H of the hydroxyl group) and two primary acceptors (the C=O carbonyl oxygen and the hydroxyl oxygen).

The analysis reveals two distinct hydrogen bonds:

-

An N—H···O=C interaction links the lactam N-H of one molecule to the carbonyl oxygen of a neighboring molecule.

-

An O—H···O=C interaction connects the hydroxyl group of one molecule to the same carbonyl oxygen of another molecule.

These interactions create a robust network, linking molecules into layers.[2][14] This type of analysis is crucial for understanding why a crystal adopts a particular packing arrangement and for predicting its physical properties.

Caption: Hydrogen bonding network in pyridinone crystals.

Hydrogen Bond Geometry (Example)

The precise geometry of these bonds can be quantified from the refined structure.

| D—H···A | D—H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) |

| N1—H1A···O1 | 0.86 | 1.98 | 2.835 (2) | 175 |

| O2—H2B···O1 | 0.82 | 1.79 | 2.609 (2) | 180 |

| Data for 4-Hydroxy-6-methylpyridin-2(1H)-one, from Reyes et al., 2013.[2] |

Conclusion

This guide has outlined the essential theoretical considerations and practical protocols for the complete crystal structure analysis of this compound. By following a logical workflow from synthesis and crystallization to X-ray data collection and structural refinement, researchers can obtain a definitive three-dimensional model of the molecule. The analysis of the resulting structure, particularly its intermolecular interactions as illustrated by the case study of a close analogue, provides invaluable insights into the solid-state properties that are critical for applications in drug development and materials science. The methodologies described herein represent a robust, self-validating system for ensuring the scientific integrity and accuracy of the final structural determination.

References

- BenchChem. (2025). Application Note: Structural Analysis of Pyridinones using ¹H and ¹³C NMR Spectroscopy. BenchChem.

- Creative Biostructure. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?.

- Fiveable. (n.d.). Single crystal X-ray diffraction | Crystallography Class Notes. Fiveable.

- University of York. (n.d.). Single Crystal X-ray Diffraction. University of York Chemistry Teaching Labs.

- Reyes, H., Aguirre, G., & Chávez, D. (2013). 4-Hydroxy-6-methylpyridin-2(1H)-one. Acta Crystallographica Section E: Structure Reports Online, 69(10), o1534. [Link]

- Science Education Resource Center at Carleton College. (2007). Single-crystal X-ray Diffraction. SERC.

- Pulstec USA. (2023). The Differences Between Single Crystal X-Ray Diffraction & Powder X-Ray Diffraction. Pulstec USA.

- BenchChem. (2025). In-Depth Technical Guide: Spectroscopic and Synthetic Profile of 3-Amino-5,6-dimethyl-2(1H)-pyridinone. BenchChem.

- ACS Publications. (n.d.). Spectroscopic studies of isotopically substituted 2-pyridones. The Journal of Physical Chemistry.

- PubChem. (n.d.). This compound.

- MDPI. (2022).

- ResearchGate. (2025). Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives.

- ChemicalBook. (n.d.). 2(1H)-PYRIDINONE, 4-HYDROXY-3,6-DIMETHYL-. ChemicalBook.

- ResearchGate. (2013). (PDF) 4-Hydroxy-6-methylpyridin-2(1H)-one.

- Doron Scientific. (2023). This compound. Doron Scientific.

- Organic Chemistry Portal. (2023). Base-Catalyzed One-Pot Synthesis of 2,3,6-Substituted Pyridines. Organic Chemistry Portal.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 4-Hydroxy-6-methylpyridin-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 3. creative-biostructure.com [creative-biostructure.com]

- 4. pulstec.net [pulstec.net]

- 5. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 6. doronscientific.com [doronscientific.com]

- 7. 2(1H)-PYRIDINONE, 4-HYDROXY-3,6-DIMETHYL- CAS#: 4664-13-5 [m.chemicalbook.com]

- 8. Base-Catalyzed One-Pot Synthesis of 2,3,6-Substituted Pyridines [organic-chemistry.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. mdpi.com [mdpi.com]

- 11. fiveable.me [fiveable.me]

- 12. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]

- 13. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 14. researchgate.net [researchgate.net]

The Biological Versatility of 4-Hydroxy-3,6-dimethylpyridin-2(1H)-one: A Technical Guide for Drug Discovery

Introduction: The Prominence of the Pyridin-2(1H)-one Scaffold

The pyridin-2(1H)-one nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities.[1] Its inherent ability to form hydrogen bonds and engage in various non-covalent interactions allows for effective binding to a diverse range of biological targets. This has led to the development of pyridinone-containing drugs with applications ranging from anticancer and antiviral to antimicrobial and anti-inflammatory therapies.[1][2] This technical guide focuses on a specific, yet promising, derivative: 4-Hydroxy-3,6-dimethylpyridin-2(1H)-one. While direct and extensive biological data for this particular compound are emerging, this document will synthesize the known activities of closely related analogs to build a comprehensive understanding of its potential applications and to provide a framework for future research and development.

Anticipated Biological Activities and Mechanistic Insights

Based on the extensive research into the pyridin-2(1H)-one class of molecules, this compound is predicted to exhibit a range of biological effects. The presence of a hydroxyl group at the 4-position and methyl groups at the 3- and 6-positions are key determinants of its potential bioactivity, influencing its electronic properties and steric interactions with target proteins.[2]

Antimicrobial and Antifungal Potential

The pyridinone core is a well-established pharmacophore in the development of antimicrobial and antifungal agents.[3] Derivatives have shown efficacy against a variety of bacterial and fungal pathogens.

Antibacterial Activity: The antibacterial effects of pyridinone derivatives are often attributed to their ability to chelate essential metal ions required for bacterial enzyme function or to interfere with bacterial replication and biofilm formation.[4] For instance, certain 2-substituted 3-hydroxy-1,6-dimethylpyridin-4(1H)-ones have been investigated as dual-acting biofilm inhibitors against Pseudomonas aeruginosa.[4] These compounds can disrupt quorum sensing pathways and act as iron chelators, thereby impeding bacterial communication and growth.[4]

Antifungal Activity: The antifungal activity of pyridinone derivatives has been demonstrated against various fungal species, including Candida albicans and Aspergillus species.[5][6] The mechanism of action can involve the inhibition of fungal enzymes or the disruption of the fungal cell membrane. The structural features of this compound suggest it could interfere with fungal growth and proliferation.

Antiviral Activity, Particularly Anti-HIV

A significant body of research has highlighted the potential of pyridin-2(1H)-one derivatives as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV-1.[7] These compounds bind to an allosteric site on the reverse transcriptase enzyme, inducing a conformational change that inhibits its DNA polymerase activity.[1][7] The pyridinone ring plays a crucial role in this interaction, often forming a key hydrogen bond with the enzyme's active site.[1] The specific substitutions on the pyridinone core are critical for optimizing the potency and resistance profile of these inhibitors.[1][7]

Anticancer and Enzyme Inhibition

The antiproliferative properties of pyridinone derivatives have been extensively studied.[2][8] The presence of hydroxyl (-OH) and carbonyl (-C=O) groups can enhance the anticancer activity of these compounds.[8]

A closely related compound, 3-acetyl-4-hydroxy-6-methylpyridin-2(1H)-one, has shown potential anticancer properties by inducing apoptosis in cancer cells.[9] This is achieved through the inhibition of specific enzymes that are crucial for cell proliferation.[9] This suggests that this compound may also possess the ability to modulate the activity of key enzymes involved in cancer progression, such as kinases.[10] The core structure is recognized as a valuable intermediate in the synthesis of kinase inhibitors.[10]

Structure-Activity Relationship (SAR) Analysis

The biological activity of pyridin-2(1H)-one derivatives is highly dependent on the nature and position of substituents on the pyridinone ring.

-

Hydroxyl Group at C4: The 4-hydroxy group is a common feature in many biologically active pyridinones. It can act as both a hydrogen bond donor and acceptor, facilitating strong interactions with biological targets.

-

Methyl Groups at C3 and C6: The methyl groups at the 3 and 6 positions influence the compound's lipophilicity and steric profile. These groups can enhance binding to hydrophobic pockets within enzymes or receptors and can also impact the compound's metabolic stability.

The combination of these features in this compound suggests a molecule with the potential for specific and potent biological activity.

Experimental Protocols for Biological Evaluation

To rigorously assess the biological activities of this compound, a series of well-established in vitro assays are recommended.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) for Antifungal Activity

This protocol outlines the broth microdilution method, a standard procedure for determining the minimum concentration of an antifungal agent that inhibits the visible growth of a fungus.

Materials:

-

This compound

-

Fungal strain (e.g., Candida albicans ATCC 90028)

-

RPMI-1640 medium buffered with MOPS

-

Sterile 96-well microplates

-

Spectrophotometer

Procedure:

-

Preparation of Fungal Inoculum: Culture the fungal strain on an appropriate agar medium. Prepare a suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard.

-

Serial Dilution of the Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution in RPMI-1640 medium in the 96-well plate to achieve a range of concentrations.

-

Inoculation: Add the standardized fungal inoculum to each well.

-

Incubation: Incubate the microplate at 35°C for 24-48 hours.

-

Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth is observed. This can be determined visually or by measuring the optical density at 600 nm.

Caption: Workflow for Antifungal MIC Determination.

Protocol 2: Anti-HIV Reverse Transcriptase (RT) Inhibition Assay

This protocol describes a cell-free enzymatic assay to evaluate the direct inhibitory effect of the compound on HIV-1 reverse transcriptase.

Materials:

-

This compound

-

Recombinant HIV-1 Reverse Transcriptase

-

Poly(A) template and oligo(dT) primer

-

Labeled nucleotides (e.g., [³H]-dTTP)

-

Assay buffer

-

Scintillation counter

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the assay buffer, poly(A) template, oligo(dT) primer, and varying concentrations of this compound.

-

Enzyme Addition: Add the HIV-1 RT to initiate the reaction.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes).

-

Termination: Stop the reaction by adding a stopping buffer (e.g., cold trichloroacetic acid).

-

Measurement of RT Activity: Precipitate the newly synthesized DNA, wash, and measure the incorporated radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of RT inhibition for each compound concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme activity).

Caption: HIV-1 Reverse Transcriptase Inhibition Assay Workflow.

Quantitative Data from Related Pyridinone Derivatives

| Compound Class | Biological Activity | Quantitative Measure |

| Pyridin-2(1H)-one Hybrids | Anti-HIV-1 Activity | Active against wild-type and mutant strains |

| 5-Substituted-2(1H)-pyridones | Anti-fibrosis | IC₅₀ values as low as 0.08 mmol/L |

| Pyridine Derivatives | Antiproliferative Activity | IC₅₀ values in the nanomolar range |

Conclusion and Future Directions

This compound represents a molecule of significant interest within the broader class of biologically active pyridinones. Based on robust structure-activity relationship data from numerous analogs, it is poised to exhibit a range of valuable pharmacological properties, including antimicrobial, antiviral, and anticancer activities. The experimental protocols detailed in this guide provide a clear roadmap for the systematic evaluation of these potential activities.

Future research should focus on the synthesis of this compound and its derivatives, followed by comprehensive in vitro and in vivo testing to validate the predicted biological activities. Mechanistic studies will be crucial to elucidate the specific molecular targets and pathways through which this compound exerts its effects. The insights gained from such studies will be invaluable for the development of novel therapeutics based on the versatile pyridin-2(1H)-one scaffold.

References

- Structure–activity relationship of pyridin-2(1H)-ones derivatives as urease inhibitors. (n.d.). ScienceDirect.

- Chen, J., Lu, M. M., Liu, B., Chen, Z., Li, Q. B., Tao, L. J., & Hu, G. Y. (2012). Synthesis and structure-activity relationship of 5-substituent-2(1H)-pyridone derivatives as anti-fibrosis agents. Bioorganic & Medicinal Chemistry Letters, 22(6), 2300–2302. [Link]

- The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2024). International Journal of Molecular Sciences, 25(14), 7640. [Link]

- Recent Advances of Pyridinone in Medicinal Chemistry. (2022). Frontiers in Chemistry, 10, 853535. [Link]

- The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives. (2024). International Journal of Molecular Sciences, 25(14), 7640. [Link]

- 4-Hydroxy-6-methylpyridin-2(1H)-one. (2013). Acta Crystallographica Section E: Structure Reports Online, 69(Pt 9), o1534. [Link]

- 4-Hydroxy-1,6-dimethyl-1H-pyridin-2-one. (n.d.). MySkinRecipes.

- Synthesis and phytotoxic activity of new pyridones derived from 4-hydroxy-6-methylpyridin-2(1H)-one. (2009). Molecules, 14(12), 4973–4986. [Link]

- Antibacterial and anti-biofilm activities of Disaspidin BB against Staphylococcus epidermidis. (2023). Frontiers in Microbiology, 14, 1097235. [Link]

- This compound. (n.d.). PubChem.

- This compound. (n.d.). Ivy Fine Chemicals.

- Antifungal Activity against Fusarium oxysporum of Botanical End-Products: An Integration of Chemical Composition and Antifungal Activity Datasets to Identify Antifungal Bioactives. (2020). Plants, 9(10), 1263. [Link]

- Novel 2-Substituted 3-Hydroxy-1,6-dimethylpyridin-4(1 H)-ones as Dual-Acting Biofilm Inhibitors of Pseudomonas aeruginosa. (2020). Journal of Medicinal Chemistry, 63(19), 10921–10945. [Link]

- Natural Product-Based 6-Hydroxy-2,3,4,6-tetrahydropyrrolo[1,2-a]pyrimidinium Scaffold as a New Antifungal Template. (2011). ACS Medicinal Chemistry Letters, 2(4), 313–316. [Link]

- Antifungal and antimycotoxigenic activities of a synthetic zingerone-derivative 4-(4-hydroxy-3-nitrophenyl)-2-butanone against Aspergillus flavus and Fusarium graminearum. (2024). Applied Food Research, 5(1), 100664. [Link]

- Design and Synthesis of 3-Hydroxy-pyridin-4(1H)-ones–Ciprofloxacin Conjugates as Dual Antibacterial and Antibiofilm Agents against Pseudomonas aeruginosa. (2023). Journal of Medicinal Chemistry, 66(3), 2378–2400. [Link]

- Synthesis and anti-microbial activity of some 1- substituted amino-4,6-dimethyl-2-oxo-pyridine-3-carbonitrile derivatives. (2014). European Journal of Medicinal Chemistry, 85, 565–575. [Link]

- Evaluation of Antifungal Activity and Mode of Action of New Coumarin Derivative, 7-Hydroxy-6-nitro-2H-1-benzopyran-2-one, against Aspergillus spp. (2015). The Scientific World Journal, 2015, 247872. [Link]

- Antibiofilm properties of 4-hydroxy-3-methyl-2-alkenylquinoline, a novel Burkholderia-derived alkaloid. (2023). mBio, 14(3), e00301-23. [Link]

- 4-Hydroxy-1,6-dimethyl-1,2-dihydropyridin-2-one. (n.d.). PubChem.

Sources

- 1. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and anti-microbial activity of some 1- substituted amino-4,6-dimethyl-2-oxo-pyridine-3-carbonitrile derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Novel 2-Substituted 3-Hydroxy-1,6-dimethylpyridin-4(1 H)-ones as Dual-Acting Biofilm Inhibitors of Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Evaluation of Antifungal Activity and Mode of Action of New Coumarin Derivative, 7-Hydroxy-6-nitro-2H-1-benzopyran-2-one, against Aspergillus spp - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 4-Hydroxy-6-methylpyridin-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Buy 3-Acetyl-4-hydroxy-6-methylpyridin-2(1h)-one (EVT-1794686) | 5501-39-3 [evitachem.com]

- 10. 4-Hydroxy-1,6-dimethyl-1H-pyridin-2-one [myskinrecipes.com]

Probing the Enigmatic Core: A Technical Guide to the Putative Mechanisms of Action of 4-Hydroxy-3,6-dimethylpyridin-2(1H)-one

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a remarkable breadth of biological activities. Within this class, 4-Hydroxy-3,6-dimethylpyridin-2(1H)-one emerges as a molecule of significant interest, though its precise mechanism of action remains an area of active investigation. This technical guide synthesizes the current understanding of related pyridinone compounds to postulate the core mechanisms through which this compound may exert its biological effects. We will delve into its potential as an enzyme inhibitor, an inducer of apoptosis, and a modulator of cellular signaling pathways, providing field-proven insights and detailed experimental protocols to empower further research and drug development efforts.

Introduction: The Therapeutic Potential of the Pyridin-2(1H)-one Core

Pyridin-2(1H)-ones are a class of heterocyclic compounds recognized for their diverse pharmacological properties, including anticancer, antiviral, and anti-inflammatory activities.[1][2] The structural motif of this compound, featuring hydroxyl and methyl substitutions on the pyridinone ring, suggests a high potential for specific interactions with biological macromolecules. While this specific molecule is utilized as a key intermediate in the synthesis of pharmaceuticals like ACTH releasing factor antagonists, its intrinsic bioactivity is an area ripe for exploration.[3] This guide will construct a mechanistic hypothesis based on the activities of its close analogs, providing a foundational framework for future investigation.

Postulated Core Mechanisms of Action

Based on the established biological activities of structurally similar pyridinone derivatives, we can hypothesize several primary mechanisms of action for this compound.

Enzyme Inhibition: A Promiscuous Binder with Specific Consequences

The pyridinone scaffold is a common feature in a variety of enzyme inhibitors. The ability of the hydroxyl and carbonyl groups to participate in hydrogen bonding and the potential for the ring system to engage in hydrophobic interactions make it a versatile pharmacophore.

2.1.1. Kinase Inhibition: Several pyridinone derivatives have been identified as potent kinase inhibitors, a cornerstone of modern oncology.[4] For instance, certain novel pyridine-based compounds have demonstrated potent inhibition of PIM-1 kinase, a key regulator of cell survival and proliferation, with IC50 values in the nanomolar range.[5] The mechanism often involves competitive binding at the ATP-binding site of the kinase, preventing the phosphorylation of downstream substrates.

2.1.2. Reverse Transcriptase Inhibition: Pyridin-2(1H)-one hybrids have been developed as non-nucleoside inhibitors of viral reverse transcriptases, such as that of HIV-1.[2] These compounds are thought to bind to an allosteric site on the enzyme, inducing a conformational change that renders the active site non-functional.

2.1.3. Other Enzymatic Targets: The structural similarity of pyridinones to endogenous substrates or cofactors suggests a broader potential for enzyme inhibition. For example, some pyridine derivatives have been shown to inhibit NADH dehydrogenase, a critical component of the mitochondrial electron transport chain.[6]

| Compound Class | Target Enzyme | Potency | Reference |

| Pyridine-based compounds | PIM-1 Kinase | IC50 = 14.3 nM | [5] |

| Pyridin-2(1H)-one hybrids | HIV-1 Reverse Transcriptase | Not specified | [2] |

| 4-Phenylpyridine | NADH Dehydrogenase | High | [6] |

Induction of Apoptosis: Orchestrating Programmed Cell Death

A significant body of evidence points to the pro-apoptotic potential of pyridinone derivatives in cancer cells.[1][7] This programmed cell death can be triggered through multiple signaling cascades.

2.2.1. G2/M Cell Cycle Arrest: Anticancer pyridines have been observed to induce cell cycle arrest at the G2/M checkpoint.[7] This is often a prelude to apoptosis, preventing damaged cells from progressing through mitosis.

2.2.2. Upregulation of p53 and JNK Signaling: The tumor suppressor protein p53 and the c-Jun N-terminal kinase (JNK) are critical mediators of apoptosis. Studies on anticancer pyridines have shown an upregulation of both p53 and JNK, leading to the activation of downstream apoptotic effectors.[7] The phosphorylation of JNK is a key step in this activation cascade.[7]

Caption: Postulated apoptosis induction pathway for this compound.

Experimental Protocols for Mechanistic Elucidation

To validate the hypothesized mechanisms of action for this compound, a series of well-defined experimental workflows are necessary.

Kinase Inhibition Assay (Example: PIM-1 Kinase)

This protocol outlines a typical in vitro assay to determine the inhibitory activity of the compound against a specific kinase.

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in DMSO.

-

Dilute the compound to various concentrations in assay buffer.

-

Prepare recombinant PIM-1 kinase, a fluorescently labeled peptide substrate, and ATP in assay buffer.

-

-

Assay Procedure:

-

In a 384-well plate, add the compound dilutions.

-

Add the PIM-1 kinase to each well and incubate to allow for compound binding.

-

Initiate the kinase reaction by adding the peptide substrate and ATP mixture.

-

Incubate at room temperature to allow for peptide phosphorylation.

-

Stop the reaction by adding a stop solution containing EDTA.

-

Read the plate on a fluorescence polarization reader to determine the extent of substrate phosphorylation.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each compound concentration relative to a no-compound control.

-

Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Caption: Experimental workflow for an in vitro kinase inhibition assay.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Methodology:

-

Cell Culture and Treatment:

-

Culture a relevant cell line (e.g., MCF-7 breast cancer cells) to logarithmic growth phase.

-

Treat the cells with varying concentrations of this compound for a predetermined time (e.g., 24-48 hours). Include a vehicle control (DMSO).

-

-

Cell Staining:

-

Harvest the cells by trypsinization and wash with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

-

Incubate in the dark at room temperature.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

Excite the cells with a 488 nm laser and collect the fluorescence emission for FITC (early apoptosis) and PI (late apoptosis/necrosis).

-

-

Data Interpretation:

-

Quantify the percentage of cells in each quadrant:

-

Annexin V- / PI- (viable)

-

Annexin V+ / PI- (early apoptotic)

-

Annexin V+ / PI+ (late apoptotic)

-

Annexin V- / PI+ (necrotic)

-

-

Conclusion and Future Directions

While the definitive mechanism of action for this compound is yet to be fully elucidated, the wealth of data on related pyridinone compounds provides a strong foundation for targeted investigation. The hypotheses presented in this guide—centering on enzyme inhibition and the induction of apoptosis—offer a logical starting point for researchers. Future studies should focus on high-throughput screening against a panel of kinases and other relevant enzymes, coupled with detailed cellular assays to confirm the induction of apoptosis and identify the specific signaling pathways involved. A deeper understanding of the structure-activity relationship within this chemical class will undoubtedly pave the way for the development of novel therapeutics.

References

- MySkinRecipes. 4-Hydroxy-1,6-dimethyl-1H-pyridin-2-one.

- PubChem. This compound.

- Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells. PubMed. 2017 Nov 28.

- 4-Hydroxy-6-methylpyridin-2(1H)-one. PMC.

- Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. NIH. 2023 Nov 27.

- Inhibition of NADH oxidation by pyridine derivatives. PubMed.

Sources

- 1. 4-Hydroxy-1,6-Dimethyl-1H-Pyridin-2-One | 6052-75-1 | GAA05275 [biosynth.com]

- 2. 4-Hydroxy-6-methylpyridin-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2(1H)-PYRIDINONE, 4-HYDROXY-3,6-DIMETHYL- CAS#: 4664-13-5 [amp.chemicalbook.com]

- 4. 4-Hydroxy-1,6-dimethyl-1H-pyridin-2-one [myskinrecipes.com]

- 5. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of NADH oxidation by pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

CAS 4664-13-5 physicochemical properties

An In-depth Technical Guide to the Physicochemical Properties of 4-Cyano-4-phenylcyclohexanone (CAS 25115-74-6)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physicochemical properties of 4-cyano-4-phenylcyclohexanone, a key intermediate in pharmaceutical synthesis and chemical research.[1] As a Senior Application Scientist, this document is structured to deliver not just data, but actionable insights into the experimental determination of these properties, ensuring scientific integrity and reproducibility.

4-Cyano-4-phenylcyclohexanone is a white to off-white crystalline solid.[1] Its structure, featuring a cyclohexanone ring with a phenyl and a cyano group attached to the same carbon, imparts a unique combination of polarity and steric hindrance that influences its physical and chemical behavior.

Table 1: Core Physicochemical Properties of 4-Cyano-4-phenylcyclohexanone

| Property | Value | Source(s) |

| CAS Number | 25115-74-6 | [2][3] |

| Molecular Formula | C13H13NO | [2][3] |

| Molecular Weight | 199.25 g/mol | [3] |

| Appearance | White to cream to pale brown or pale yellow crystals or powder | [2] |

| Melting Point | 110-119 °C | [2] |

| Solubility | Slightly soluble in water; soluble in organic solvents like benzene, chloroform, and toluene.[1] | [1] |

| Stability | Stable under recommended storage conditions.[1] | [1] |

Experimental Determination of Physicochemical Properties

The following protocols are grounded in established methodologies to ensure the generation of reliable and reproducible data. The validation of these analytical procedures should be performed in accordance with ICH Q2(R2) guidelines to demonstrate their suitability for the intended purpose.[4][5][6][7][8]

Melting Point Determination (Capillary Method)

The melting point is a critical indicator of purity for crystalline organic compounds.[9] A sharp melting range typically signifies high purity. The capillary method, as outlined in ASTM E324, is a standard and reliable technique for this determination.[10][11]

-

Sample Preparation: Ensure the 4-cyano-4-phenylcyclohexanone sample is completely dry and finely powdered to facilitate uniform heat transfer.[9]

-

Capillary Tube Loading: Pack the powdered sample into a capillary melting point tube to a height of 2-4 mm.[12]

-

Apparatus Setup: Place the loaded capillary tube into a calibrated melting point apparatus.[12]

-

Heating Rate: Employ a rapid heating rate to determine an approximate melting point, then allow the apparatus to cool. For the accurate determination, use a slower heating rate of 1-2 °C per minute once the temperature is within 15-20 °C of the approximate melting point.

-

Observation and Recording: Record the temperature at which the first liquid is observed (initial melting point) and the temperature at which the last solid particle melts (final melting point). The range between these two temperatures is the melting range.[12]

Causality Behind Experimental Choices: A slow heating rate near the melting point is crucial to allow for thermal equilibrium between the sample, the heating block, and the thermometer, ensuring an accurate reading. A wide melting range is indicative of impurities, which disrupt the crystal lattice and lower the energy required to transition to a liquid state.

Diagram 1: Workflow for Melting Point Determination

Caption: Workflow for melting point determination by the capillary method.

Solubility Determination

Understanding the solubility of 4-cyano-4-phenylcyclohexanone is essential for its application in synthesis, formulation, and biological studies. The OECD Guideline 105 provides a framework for determining water solubility.[13][14][15][16][17] For solubility in organic solvents, a similar flask method can be employed.

-

Sample Preparation: Add an excess amount of 4-cyano-4-phenylcyclohexanone to a known volume of the solvent (e.g., water, ethanol, chloroform) in a flask.

-

Equilibration: Agitate the flask at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary test can help determine the necessary equilibration time.[13][16]

-

Phase Separation: Allow the mixture to stand, or centrifuge, to separate the undissolved solid from the saturated solution.

-

Sample Analysis: Carefully withdraw a known volume of the supernatant and determine the concentration of the dissolved solute using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.

-

Calculation: Express the solubility as mass per unit volume of solvent (e.g., g/L or mg/mL).

Causality Behind Experimental Choices: Reaching equilibrium is paramount for an accurate solubility measurement. The flask method is suitable for substances with solubilities above 10⁻² g/L.[13] The choice of analytical method for concentration determination will depend on the chromophoric properties of the compound and the desired sensitivity.

Thermal Stability Assessment (Thermogravimetric Analysis - TGA)

TGA provides valuable information on the thermal stability and decomposition profile of a material.[18][19][20][21] The ASTM E1131 standard can be followed for conducting TGA on polymeric materials, and its principles are applicable here.[22]

-

Sample Preparation: Accurately weigh a small amount (5-10 mg) of 4-cyano-4-phenylcyclohexanone into a TGA pan.

-

Instrument Setup: Place the pan in the TGA furnace and purge with an inert gas (e.g., nitrogen) to prevent oxidative degradation.

-

Heating Program: Heat the sample at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., 30 °C to 600 °C).

-

Data Acquisition: Continuously monitor and record the sample weight as a function of temperature.

-

Data Analysis: Plot the percentage weight loss versus temperature. The onset temperature of decomposition provides an indication of the material's thermal stability. The derivative of the weight loss curve can help identify the temperatures of maximum decomposition rates.

Causality Behind Experimental Choices: An inert atmosphere is used to study the inherent thermal stability of the compound without the influence of oxygen. A constant heating rate allows for reproducible results and comparison between different materials. The resulting thermogram provides a quantitative measure of mass loss associated with decomposition.[22]

Diagram 2: TGA Experimental Workflow

Caption: A simplified workflow for thermogravimetric analysis (TGA).

Synthesis and Spectroscopic Characterization

A comprehensive understanding of a compound's properties includes its synthesis and spectroscopic identity.

Synthesis

While a detailed, step-by-step synthesis protocol is best sourced from primary literature, a general route for the preparation of 4-cyano-4-phenylcyclohexanone has been referenced.[16] The synthesis of a related compound, 4-cyano-4-(1-naphthyl)cyclohexanone, involves the hydrolysis and decarboxylation of a corresponding methyl ester precursor.[23] A similar approach may be applicable for the phenyl analog.

Spectroscopic Characterization

Spectroscopic techniques provide a fingerprint of the molecular structure.

FTIR spectroscopy is used to identify the functional groups present in a molecule.[24][25] For 4-cyano-4-phenylcyclohexanone, the key characteristic absorption bands are expected for the carbonyl (C=O) of the cyclohexanone ring, the nitrile (C≡N) group, and the aromatic C-H and C=C bonds of the phenyl group.

Table 2: Expected FTIR Absorption Bands for 4-Cyano-4-phenylcyclohexanone

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |

| C≡N (Nitrile) | ~2240-2260 | Stretching |

| C=O (Ketone) | ~1715 | Stretching |

| Aromatic C=C | ~1450-1600 | Stretching |

| Aromatic C-H | ~3000-3100 | Stretching |

| Aliphatic C-H | ~2850-3000 | Stretching |

Interpretation: The presence of a strong, sharp peak around 2250 cm⁻¹ is a clear indicator of the nitrile group. A strong absorption band around 1715 cm⁻¹ confirms the presence of the ketone carbonyl group.[26] The region between 1450-1600 cm⁻¹ will show multiple bands characteristic of the phenyl ring.

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[27][28]

-

¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons of the phenyl group (typically in the 7.0-8.0 ppm region) and the aliphatic protons of the cyclohexanone ring (in the upfield region, likely between 2.0-4.0 ppm). The integration of the signals will correspond to the number of protons in each environment.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon (downfield, ~200-220 ppm), the nitrile carbon (~110-125 ppm), the carbons of the phenyl ring (~120-140 ppm), and the aliphatic carbons of the cyclohexanone ring.

A full structural elucidation would involve the use of 2D NMR techniques such as COSY and HSQC to establish the connectivity between protons and carbons.

Purity Determination by Gas Chromatography (GC)

The purity of 4-cyano-4-phenylcyclohexanone can be assessed using gas chromatography, often with a flame ionization detector (FID).[29][30][31] A validated GC method can provide quantitative information on the main component and any impurities.

Diagram 3: Logical Flow for Purity Analysis via GC

Caption: A logical workflow for the development, validation, and application of a GC method for purity analysis.

Safe Handling and Storage

4-Cyano-4-phenylcyclohexanone should be handled in a well-ventilated area, wearing appropriate personal protective equipment, including gloves and safety glasses.[10] It should be stored in a tightly closed container in a cool, dry place away from incompatible substances such as strong oxidizing agents.[1]

References

- ASTM E324, Standard Test Method for Relative Initial and Final Melting Points and the Melting Range of Organic Chemicals, ASTM International, West Conshohocken, PA, 2023, [Link]

- ICH Guideline Q2(R2) on Validation of Analytical Procedures, European Medicines Agency, 2022, [Link]

- ICH Q2(R2)

- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology, ECA Academy, [Link]

- Understanding ICH Q2(R2)

- OECD Guideline for the Testing of Chemicals, Section 1, Test No. 105: Water Solubility, OECD Publishing, Paris, 1995, [Link]

- Melting Points and the Melting Range of Organic Chemicals ASTM E324, Infinita Lab, 2021, [Link]

- Solubility testing in accordance with the OECD 105, FILAB, [Link]

- Understanding ICH Q2(R2)

- OECD 105 - Water Solubility Test

- Test No.

- W

- Synthesis of 4-cyano-4-phenylcyclohexanol, PrepChem.com, [Link]

- Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358, Intertek, [Link]

- Melting point determin

- 4-Cyano-4-phenylcyclohexanone-98% at Attractive Prices, High Purity Crystalline Solid, IndiaMART, [Link]

- Determin

- Determin

- Thermogravimetric Analysis (TGA), Prime Process Safety Center, [Link]

- Guide to Thermogravimetric Analysis (TGA)

- Thermogravimetric Analysis (TGA) - Types, Methods, Materials, Labs, FAQs, Auriga Research, [Link]

- 4-Phenylcyclohexanone, PubChem, [Link]

- Thermogravimetric analysis (TGA), Chemistry LibreTexts, 2022, [Link]

- Synthesis of 4-cyano-4-(1-naphthyl)cyclohexanone, PrepChem.com, [Link]

- How to Interpret FTIR Results: A Beginner's Guide, AZoM.com, 2025, [Link]

- Chemical Purity Analysis, Agilent, 2016, [Link]

- Basic 1H- and 13C-NMR Spectroscopy, [Link]

- (PDF)

- How to Read and Interpret 1H-NMR and 13C-NMR Spectrums, Indonesian Journal of Science and Technology, [Link]

- FTIR Functional Group Database Table with Search, InstaNANO, 2026, [Link]

- Cyclohexanone, NIST WebBook, [Link]

- How To Read FTIR Spectroscopy?, YouTube, 2025, [Link]

- Investigating Solvent Purity Using Comprehensive Gas Chromatography: A Study of Acetones, LCGC Intern

- 2.5B: Uses of Gas Chromatography, Chemistry LibreTexts, 2022, [Link]

Sources

- 1. 4-Cyano-4-phenylcyclohexanone-98% at Attractive Prices, High Purity Crystalline Solid [forecastchemicals.com]

- 2. 4-Cyano-4-phenylcyclohexanone, 97% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 3. scbt.com [scbt.com]

- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 5. database.ich.org [database.ich.org]

- 6. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]

- 7. mastercontrol.com [mastercontrol.com]

- 8. m.youtube.com [m.youtube.com]

- 9. uomus.edu.iq [uomus.edu.iq]

- 10. store.astm.org [store.astm.org]

- 11. infinitalab.com [infinitalab.com]

- 12. cdn.juniata.edu [cdn.juniata.edu]

- 13. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 105: Water ... - OECD - Google ブックス [books.google.co.jp]

- 14. filab.fr [filab.fr]

- 15. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]

- 16. oecd.org [oecd.org]

- 17. Water Solubility | Scymaris [scymaris.com]

- 18. Thermogravimetric Analysis (TGA) - Prime Process Safety Center [primeprocesssafety.com]

- 19. infinitalab.com [infinitalab.com]

- 20. aurigaresearch.com [aurigaresearch.com]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358 [intertek.com]

- 23. prepchem.com [prepchem.com]

- 24. azooptics.com [azooptics.com]

- 25. youtube.com [youtube.com]

- 26. Cyclohexanone [webbook.nist.gov]

- 27. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 28. researchgate.net [researchgate.net]

- 29. agilent.com [agilent.com]

- 30. chromatographyonline.com [chromatographyonline.com]

- 31. chem.libretexts.org [chem.libretexts.org]

Unlocking the Therapeutic Potential of 4-Hydroxy-3,6-dimethylpyridin-2(1H)-one: A Technical Guide to Putative Therapeutic Targets

Introduction: The Privileged Pyridinone Scaffold

The pyridinone ring system is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its remarkable versatility and broad spectrum of biological activities.[1] These six-membered nitrogen-containing heterocycles exhibit a unique combination of physicochemical properties, including the capacity to act as both hydrogen bond donors and acceptors, and to serve as bioisosteres for amides, phenyls, and other cyclic systems.[1] This adaptability has led to the development of pyridinone-containing drugs with applications ranging from oncology to infectious diseases.[2]

This in-depth technical guide focuses on a specific, yet promising, member of this class: 4-Hydroxy-3,6-dimethylpyridin-2(1H)-one (CAS 4664-13-5) . While direct, extensive biological screening data for this particular molecule is not yet widely published, its structural features strongly suggest a high potential for interaction with several key therapeutic target classes that have been validated for other pyridinone derivatives. This guide will, therefore, present a scientifically-grounded exploration of these putative targets, providing the rationale for their selection and detailed experimental frameworks for their validation. Our objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to investigate the therapeutic promise of this compound.

I. Putative Therapeutic Target Class 1: Protein Kinases

The inhibition of protein kinases is one of the most successful strategies in modern drug discovery, particularly in oncology.[3] The pyridine and pyridinone scaffolds are prevalent in a multitude of FDA-approved kinase inhibitors.[4][5] Their ability to form key hydrogen bonds within the ATP-binding pocket makes them ideal hinge-binding motifs.[1] Given the structural features of this compound, it is a prime candidate for investigation as a kinase inhibitor.

Scientific Rationale

The dysregulation of protein kinase activity is a hallmark of cancer and inflammatory diseases.[3] Pyridone-based inhibitors have demonstrated high potency against a range of kinases, including Met kinase, Flt-3, and VEGFR-2.[6] The core structure of this compound provides a rigid scaffold from which the methyl and hydroxyl groups can be oriented to achieve specific interactions within a kinase active site, potentially conferring selectivity.

Primary Kinase Targets for Investigation

-

Receptor Tyrosine Kinases (RTKs): Such as VEGFR, EGFR, and c-Met, which are crucial in tumor angiogenesis and proliferation.[6]

-

Non-Receptor Tyrosine Kinases: Including members of the Src and Abl families.

-

Serine/Threonine Kinases: Such as Aurora kinases, PIM-1, and PI3K, which are involved in cell cycle control and survival pathways.[7][8]

Experimental Workflow for Kinase Target Validation

The following diagram outlines a typical workflow for identifying and validating kinase inhibitors.

Caption: Workflow for Kinase Inhibitor Discovery and Validation.

Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific protein kinase.

Principle: The assay measures the amount of ATP remaining after a kinase reaction. A lower luminescent signal indicates higher kinase activity (more ATP consumed), while a higher signal indicates inhibition.

Materials:

-

This compound (Test Compound)

-

Recombinant Kinase of Interest

-

Kinase-specific Substrate (peptide or protein)

-

ATP

-

Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

-

Luminescence-based ATP detection reagent (e.g., ADP-Glo™)

-

White, opaque 96- or 384-well plates

-

Multichannel pipettes and a plate reader with luminescence detection capabilities

Procedure:

-

Compound Preparation:

-

Prepare a 10 mM stock solution of the test compound in 100% DMSO.

-

Perform a serial dilution (e.g., 1:3) in DMSO to create a range of concentrations for IC50 determination.

-

-

Kinase Reaction:

-

In a 96-well plate, add 2.5 µL of the serially diluted test compound or DMSO (vehicle control) to the appropriate wells.

-

Add 2.5 µL of the kinase solution (at a pre-determined optimal concentration) to each well.

-

Incubate for 10-15 minutes at room temperature to allow for compound-kinase interaction.

-

Initiate the kinase reaction by adding 5 µL of a pre-mixed solution of substrate and ATP (at their Km values, if known).

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes), ensuring the reaction is in the linear range.

-

-

ATP Detection:

-

Stop the kinase reaction and deplete the remaining ATP by adding the first reagent from the detection kit (e.g., 10 µL of ADP-Glo™ Reagent).

-

Incubate for 40 minutes at room temperature.

-

Add the second reagent (e.g., 20 µL of Kinase Detection Reagent) to convert ADP to ATP and generate a luminescent signal.

-

Incubate for 30-60 minutes at room temperature, protected from light.

-

-

Data Analysis:

-

Measure the luminescence of each well using a plate reader.

-

Plot the luminescence signal against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

-

II. Putative Therapeutic Target Class 2: Metalloenzymes

The hydroxypyridinone scaffold is a highly effective metal-binding pharmacophore.[9] This property makes this compound a compelling candidate for the inhibition of metalloenzymes, where a metal ion (typically zinc, iron, or copper) is essential for catalytic activity.[9]

Scientific Rationale

The bidentate chelation potential of the hydroxyl and carbonyl groups on the pyridinone ring can displace or coordinate with the catalytic metal ion in the active site of metalloenzymes, leading to potent inhibition.[10] This mechanism is relevant for a wide range of diseases. For instance, hydroxypyridinethiones, which are structurally related, have been investigated as inhibitors for various metalloenzymes.[10]

Primary Metalloenzyme Targets for Investigation

-

Histone Deacetylases (HDACs): These are zinc-dependent enzymes that are major targets in oncology.

-

Matrix Metalloproteinases (MMPs): Zinc-containing enzymes involved in tissue remodeling, inflammation, and cancer metastasis.

-

Botulinum Neurotoxin (BoNT): The light chain of BoNT is a zinc-dependent protease, and its inhibition is a key strategy for treating botulism.[11]

Experimental Workflow for Metalloenzyme Target Validation

Caption: Workflow for Metalloenzyme Inhibitor Discovery.

Protocol: Ferrous Iron (Fe²⁺) Chelating Assay

Principle: This spectrophotometric assay quantifies the ability of a compound to chelate ferrous iron. Ferrozine forms a stable, magenta-colored complex with Fe²⁺. A chelating agent will compete with ferrozine for the iron, leading to a decrease in the color intensity, which is measured by absorbance.

Materials:

-

This compound (Test Compound)

-

Ferrous chloride (FeCl₂)

-

Ferrozine

-

Methanol or other suitable solvent

-

EDTA (positive control)

-

96-well microplate

-

Spectrophotometer (plate reader)

Procedure:

-

Solution Preparation:

-

Prepare a stock solution of the test compound in methanol.

-

Prepare a 2 mM solution of FeCl₂ in water.

-

Prepare a 5 mM solution of ferrozine in water.

-

Prepare a stock solution of EDTA in water for the positive control.

-

-

Assay in 96-well Plate:

-

To each well, add 50 µL of the test compound at various concentrations.

-

Add 100 µL of methanol to the wells for the control (maximum absorbance).

-

Add 50 µL of 2 mM FeCl₂ to all wells. Mix and incubate for 5 minutes.

-

Initiate the reaction by adding 100 µL of 5 mM ferrozine to all wells.

-

Incubate at room temperature for 10 minutes, protected from light.

-

-

Measurement:

-

Measure the absorbance of the solution at 562 nm.

-

-

Calculation:

-

The percentage of Fe²⁺ chelating activity is calculated using the following formula: Chelating Activity (%) = [(A_control - A_sample) / A_control] x 100

-

Where A_control is the absorbance of the control (FeCl₂ + ferrozine) and A_sample is the absorbance in the presence of the test compound.

-

III. Putative Therapeutic Target Class 3: Bacterial Quorum Sensing Systems

The rise of antibiotic resistance necessitates the development of novel antibacterial strategies. Targeting bacterial communication, or quorum sensing (QS), is a promising anti-virulence approach that is less likely to induce resistance.[12] Pyridinone derivatives have been shown to inhibit QS systems, particularly in Gram-negative pathogens like Pseudomonas aeruginosa.[13]

Scientific Rationale

Many QS systems in Gram-negative bacteria rely on N-acylhomoserine lactone (AHL) signaling molecules. Pyridinone scaffolds can act as antagonists of the AHL receptors (e.g., LasR in P. aeruginosa), thereby blocking the downstream expression of virulence factors and biofilm formation.[13] Additionally, the iron-chelating properties of hydroxypyridinones can create an iron-deficient environment, which is a crucial signal for downregulating virulence in many bacteria.[9]

Primary Bacterial Targets and QS Systems

-

Pseudomonas aeruginosa: A major opportunistic pathogen where the LasR-LasI and RhlR-RhlI systems control virulence.[12]

-

Vibrio species: Pathogens where QS regulates bioluminescence and virulence factor production.[14]

-

Other Gram-negative bacteria: With LuxI/LuxR-type QS systems.

Experimental Workflow for Quorum Sensing Inhibitor Validation

Caption: Workflow for Quorum Sensing Inhibitor Discovery.

Protocol: Quorum Sensing Inhibition Assay using Chromobacterium violaceum

Principle: Chromobacterium violaceum is a biosensor strain that produces a purple pigment, violacein, in response to the presence of short-chain AHLs. A QS inhibitor will prevent violacein production without killing the bacteria, resulting in colorless or pale colonies/cultures.

Materials:

-

This compound (Test Compound)

-

Chromobacterium violaceum (e.g., ATCC 12472 or a CV026 mutant)

-

Luria-Bertani (LB) agar and broth

-

Short-chain AHL (if using a mutant strain like CV026 that requires an exogenous inducer)

-

Petri dishes and culture tubes

-

Spectrophotometer

Procedure:

-

Agar Well Diffusion Method (Qualitative):

-

Prepare an overnight culture of C. violaceum in LB broth.

-

Spread-plate the culture onto LB agar plates to create a bacterial lawn.

-

Punch wells into the agar using a sterile borer.

-

Add a solution of the test compound at a known concentration to the wells. Add solvent alone as a negative control.

-

Incubate the plates at 30°C for 24-48 hours.

-

Observe for a zone of colorless growth around the well, indicating QS inhibition. A clear zone of no growth would indicate bactericidal activity.

-

-

Broth Microdilution Method (Quantitative):

-

Prepare a 96-well plate with serial dilutions of the test compound in LB broth.

-

Inoculate each well with a standardized dilution of an overnight C. violaceum culture.

-

Incubate the plate at 30°C with shaking for 24 hours.

-

Measure bacterial growth by reading the optical density at 600 nm (OD600).

-

To quantify violacein, centrifuge the plate to pellet the cells, transfer the supernatant, and lyse the cells (e.g., with DMSO or SDS).

-

Measure the absorbance of the violacein extract at 585 nm.

-

Calculate the percentage of violacein inhibition relative to the untreated control, normalizing for cell growth (OD600).

-

IV. Summary and Future Directions

While specific biological data for this compound is still emerging, its inclusion within the privileged pyridinone class provides a strong, rational basis for investigating its therapeutic potential against several high-value target classes. The structural motifs of this compound suggest a high probability of activity as a kinase inhibitor , a metalloenzyme inhibitor , and a bacterial quorum sensing inhibitor .

The experimental workflows and detailed protocols provided in this guide offer a clear and robust framework for the systematic evaluation of these hypotheses. Successful validation in these areas could position this compound as a valuable lead compound for the development of novel therapeutics in oncology, infectious diseases, and beyond. Further research should focus on a comprehensive screening against diverse kinase and metalloenzyme panels, followed by structure-activity relationship (SAR) studies to optimize potency and selectivity.

V. References

-

Zhang, Y., & Pike, A. (2021). Pyridones in drug discovery: Recent advances. Bioorganic & Medicinal Chemistry Letters, 38, 127849. [Link]

-

Soukarieh, F., et al. (2022). Quorum Sensing Inhibitors to Quench P. aeruginosa Pathogenicity. International Journal of Molecular Sciences, 23(15), 8549. [Link]

-

Singh, S., et al. (2022). Hydroxypyrone derivatives in drug discovery: from chelation therapy to rational design of metalloenzyme inhibitors. RSC Medicinal Chemistry, 13(6), 661-673. [Link]

-

Li, S., et al. (2024). Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery. Expert Opinion on Drug Discovery, 1-15. [Link]

-

BenchChem. (2025). The Pyridine Scaffold: A Cornerstone in Modern Medicinal Chemistry. BenchChem.

-

Al-Kubeisi, A. K., et al. (2025). Previously discovered pyridone derivatives as PIM-1 kinase inhibitors. ResearchGate.

-

Kalia, V. C., et al. (2021). Screening strategies for quorum sensing inhibitors in combating bacterial infections. Expert Opinion on Drug Discovery, 16(8), 915-933. [Link]

-

Rampadarath, S., et al. (2025). Quorum Sensing Inhibitory Activities of Oridonin in Pseudomonas Aeruginosa. ResearchGate.

-

Cui, J. J., et al. (2008). Discovery of pyrrolopyridine-pyridone based inhibitors of Met kinase: synthesis, X-ray crystallographic analysis, and biological activities. Journal of Medicinal Chemistry, 51(20), 6343-6356. [Link]

-

Artas, M., et al. (2016). The Guareschi Pyridine Scaffold as a Valuable Platform for the Identification of Selective PI3K Inhibitors. Molecules, 21(8), 1038. [Link]

-

Singh, B. R., & Singh, S. (2020). Quorum Sensing Inhibitors: Curbing Pathogenic Infections through Inhibition of Bacterial Communication. Mini-Reviews in Medicinal Chemistry, 20(13), 1186-1203. [Link]

-

Blower, P. J., et al. (2016). 3-Hydroxy-4-pyridinone derivatives as metal ion and amyloid binding agents. Metallomics, 8(3), 309-320. [Link]

-

Zhang, Y., et al. (2022). Design, Synthesis, and Biological Evaluation of the Quorum-Sensing Inhibitors of Pseudomonas aeruginosa PAO1. Molecules, 27(19), 6649. [Link]

-

Che, T., & Cohen, S. M. (2018). Isosteres of hydroxypyridinethione as drug-like pharmacophores for metalloenzyme inhibition. Journal of Biological Inorganic Chemistry, 23(7), 1079-1088. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

-

Sasaki, Y., et al. (2002). The novel and specific Rho-kinase inhibitor (S)-(+)-2-methyl-1-[(4-methyl-5-isoquinoline)sulfonyl]-homopiperazine as a probing agent for Rho-kinase-involved pathway. Pharmacology & Therapeutics, 93(2-3), 225-232. [Link]

-

Bibian, M., et al. (2013). Development of highly selective casein kinase 1δ/1ε (CK1δ/ε) inhibitors with potent antiproliferative properties. Bioorganic & Medicinal Chemistry Letters, 23(15), 4373-4379. [Link]

-

Reyes, H., et al. (2013). 4-Hydroxy-6-methylpyridin-2(1H)-one. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 10), o1534. [Link]

-

Roskoski, R. Jr. (2024). Properties of FDA-approved small molecule protein kinase inhibitors: A 2024 update. Pharmacological Research, 199, 107059. [Link]

-

Roskoski, R. Jr. (2022). Properties of FDA-approved small molecule protein kinase inhibitors: A 2022 update. Pharmacological Research, 175, 106037. [Link]

-

Pi, Z., et al. (2021). Identification of 6-Hydroxypyrimidin-4(1H)-one-3-carboxamides as Potent and Orally Active APJ Receptor Agonists. ACS Medicinal Chemistry Letters, 12(11), 1766-1772. [Link]

-

Lin, L., et al. (2021). Identification of 3-hydroxy-1,2-dimethylpyridine-4(1H)-thione as a metal-binding motif for the inhibition of botulinum neurotoxin A. RSC Medicinal Chemistry, 12(1), 137-143. [Link]

-

PubChem. (n.d.). Metipirox. National Center for Biotechnology Information. [Link]

Sources

- 1. Pyridones in drug discovery: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Properties of FDA-approved small molecule protein kinase inhibitors: A 2024 update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Properties of FDA-approved small molecule protein kinase inhibitors: A 2022 update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of pyrrolopyridine-pyridone based inhibitors of Met kinase: synthesis, X-ray crystallographic analysis, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The Guareschi Pyridine Scaffold as a Valuable Platform for the Identification of Selective PI3K Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Hydroxypyrone derivatives in drug discovery: from chelation therapy to rational design of metalloenzyme inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Isosteres of hydroxypyridinethione as drug-like pharmacophores for metalloenzyme inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Identification of 3-hydroxy-1,2-dimethylpyridine-4(1H)-thione as a metal-binding motif for the inhibition of botulinum neurotoxin A - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. Screening strategies for quorum sensing inhibitors in combating bacterial infections - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Quorum Sensing Inhibitors to Quench P. aeruginosa Pathogenicity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Introduction: The Iron Paradox and the Dawn of Oral Chelation Therapy

An In-depth Technical Guide to the Iron Chelating Properties of Hydroxypyridinone Compounds

Iron is fundamental to life, an essential element at the core of vital processes from oxygen transport via hemoglobin to cellular respiration through cytochromes.[1][2] However, this necessity belies a darker, toxic potential. When present in excess, iron becomes a potent catalyst for the formation of damaging free radicals through Fenton chemistry, leading to oxidative stress, cellular damage, and organ failure.[1][2][3]

This "iron paradox" is a clinical reality for patients with conditions like β-thalassemia and sickle cell disease, who require frequent blood transfusions to survive.[4][5] Each transfusion introduces a significant iron load that the body has no natural mechanism to excrete, leading to systemic iron overload.[2][3] For decades, the standard of care was the parenteral administration of the hexadentate chelator Desferrioxamine (DFO).[6] While effective, its poor oral bioavailability and need for prolonged infusions presented significant challenges to patient compliance.[7]

This clinical need spurred the development of orally active iron chelators, a field in which the hydroxypyridinones (HPs) have emerged as a cornerstone.[7][8] These N-heterocyclic compounds, exemplified by the clinically approved drug Deferiprone, have revolutionized the management of iron overload and opened new therapeutic avenues for other iron-related pathologies.[5][6][9] This guide provides a deep, technical exploration of the chemistry, mechanism, and evaluation of hydroxypyridinone iron chelators for researchers, scientists, and drug development professionals.

The Fundamental Chemistry of Hydroxypyridinones

The therapeutic efficacy of any chelator is rooted in its fundamental physicochemical properties. Hydroxypyridinones are a family of N-heterocyclic compounds defined by a six-membered aromatic ring containing a nitrogen atom, a hydroxyl group, and a ketone functionality.[6]

Core Structure and Key Isomers